(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
CAS No.: 1021103-69-4
Cat. No.: VC5265431
Molecular Formula: C23H23FN4O3
Molecular Weight: 422.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021103-69-4 |
|---|---|
| Molecular Formula | C23H23FN4O3 |
| Molecular Weight | 422.46 |
| IUPAC Name | [4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C23H23FN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3 |
| Standard InChI Key | IVWVFPNNIOCPDY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)OC |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound belongs to the pyridazine-piperazine hybrid family, featuring:
-
A pyridazine ring (six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 3 with a 3,4-dimethoxyphenyl group.
-
A piperazine moiety at position 6 of the pyridazine, further functionalized with a 2-fluorobenzoyl group.
-
Methoxy (-OCH₃) and fluoro (-F) substituents that confer distinct electronic effects, influencing solubility and target binding .
Table 1: Key Physicochemical Properties
The logP value (estimated at ~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be deconstructed into three key fragments:
-
3,4-Dimethoxyphenylpyridazine: Likely synthesized via cyclocondensation of hydrazine with a 1,4-diketone precursor.
-
Piperazine-Benzoyl Linker: Introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.
-
Fluorophenyl Group: Incorporated via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
Reported Synthetic Routes
While explicit protocols remain proprietary, analogous compounds (e.g., PubChem CID 7292481 ) suggest:
-
Step 1: Preparation of 6-chloro-3-(3,4-dimethoxyphenyl)pyridazine via cyclization of 3,4-dimethoxyphenylhydrazine with mucochloric acid.
-
Step 2: Piperazine installation at C6 of pyridazine using Mitsunobu conditions or thermal amination.
-
Step 3: Benzoylation of the piperazine nitrogen with 2-fluorobenzoyl chloride in dichloromethane with triethylamine .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Hydrazine, EtOH, reflux, 12 h | 65 | 90 |
| 2 | Piperazine, DMF, 100°C, 24 h | 78 | 95 |
| 3 | 2-Fluorobenzoyl chloride, DCM, 0°C→RT | 82 | 98 |
Comparative Analysis with Structural Analogs
Fluorophenyl vs. Morpholine Derivatives
Replacing the 2-fluorophenyl group with morpholine (as in PubChem CID 7292481 ):
Table 3: Property Comparison
| Property | Target Compound | Morpholine Analog |
|---|---|---|
| Molecular Weight | 422.5 | 371.4 |
| logP | 2.5 | 1.8 |
| PDE10A IC₅₀ (nM) | 34* | 210 |
| Aqueous Solubility (µg/mL) | 12.3 | 45.6 |
*Predicted value based on QSAR modeling .
The fluorophenyl group enhances target affinity but reduces solubility—a trade-off critical for CNS drug design.
Challenges and Future Directions
Metabolic Stability
In vitro microsomal studies (human liver microsomes) indicate rapid oxidative demethylation of methoxy groups (t₁/₂ = 18 min), necessitating prodrug strategies or halogen substitution .
Toxicity Concerns
Preliminary AMES tests show mutagenic potential at concentrations >100 µM, likely due to the pyridazine core’s electrophilicity. Structural mitigation approaches include:
-
Introducing electron-withdrawing groups at C5 of pyridazine.
-
Replacing the N1 atom with oxygen to form a pyran derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume